molecular formula C9H10N4O2 B1296960 Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6726-54-1

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1296960
CAS No.: 6726-54-1
M. Wt: 206.2 g/mol
InChI Key: KUPXRESOEITXQM-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound with the molecular formula C9H10N4O2 and a molecular weight of 206.20 g/mol This compound is part of the pyrazolo[5,1-c][1,2,4]triazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclization of ethyl pyrazolylhydrazonocyanoacetate in the presence of glacial acetic acid . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods: . The compound is usually synthesized in controlled laboratory environments to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPXRESOEITXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342761
Record name Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6726-54-1
Record name Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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